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Compound of Interest

Compound Name: Trietazine

Cat. No.: B15600717

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and
IS not a substitute for professional toxicological assessment or regulatory guidance. While
extensive efforts have been made to compile accurate information, data specifically for
Trietazine is limited in publicly available literature. Therefore, data from structurally related s-
triazine herbicides, such as atrazine and simazine, have been included as surrogates where
indicated, and this should be considered when interpreting the information.

Executive Summary

Trietazine is a selective, pre-emergence herbicide belonging to the s-triazine class of
chemicals. Like other s-triazines, its primary mode of action in plants is the inhibition of
photosynthesis at Photosystem II.[1] This technical guide provides a comprehensive overview
of the available toxicological data on Trietazine and related s-triazines to inform researchers
and professionals in drug development and safety assessment. The toxicological profile
indicates that Trietazine is harmful if swallowed and very toxic to aquatic life.[2] While specific
data on chronic toxicity, carcinogenicity, and reproductive toxicity for Trietazine are scarce,
studies on related triazines suggest potential for endocrine disruption.[3][4] This document
summarizes key toxicological endpoints, details experimental methodologies based on OECD
guidelines, and presents signaling pathways potentially affected by Trietazine exposure.

Chemical and Physical Properties
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Property Value Reference

) 6-chloro-N2,N2,N4-triethyl-
Chemical Name o o [2]
1,3,5-triazine-2,4-diamine

CAS Number 1912-26-1 [2][5]
Molecular Formula C9H16CIN5S [2]
Molecular Weight 229.71 g/mol [2]
Physical State Colorless crystals [2]
Melting Point 100-101 °C [2]
Water Solubility 20 mg/L at 20 °C [2]
log Pow 3.34 (2]

Toxicological Data
Acute Toxicity

Data on the acute toxicity of Trietazine is limited. The Globally Harmonized System (GHS)
classification indicates that it is harmful if swallowed.[2] For context, acute toxicity data for a
structurally related triazine compound, 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, are presented

below.
. . GHS
Endpoint Species Route Value Reference
Category
763 mg/kg
LD50 Rat Oral Category 4 [6]
bw
> 4000 mg/kg »
LD50 Rat Dermal o Not Classified  [6]
W
) 0.371 mg/L (4
LC50 Rat Inhalation Category 2 [6]

hours)

Signs and Symptoms of Acute Exposure:
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 Ingestion: Nausea, vomiting, diarrhea, and abdominal pain.[5]
 Inhalation: Cough and potential respiratory tract irritation.[2]

o Eye Contact: Redness and irritation.[2]

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies on Trietazine were not identified in the public
domain. However, studies on other s-triazines, such as atrazine and simazine, have shown
effects on the liver and kidneys, as well as decreased body weight gain with long-term
exposure.[7]

Genotoxicity

The genotoxic potential of Trietazine has not been extensively studied. Studies on related
triazine herbicides like atrazine and simazine have generally shown a lack of strong mutagenic
activity in Ames tests.[8] However, some evidence of clastogenicity (chromosome damage) has
been observed at high concentrations.[8]

Results for Related

Assay System L Reference
Triazines

Salmonella _

Ames Test S Generally Negative [9]
typhimurium

In vitro Chromosome ] Some evidence of

) Mammalian Cells o [10]
Aberration clastogenicity

In vivo Micronucleus

Rodent Inconclusive/Negative  [11]
Test

Carcinogenicity

There is no specific data on the carcinogenicity of Trietazine. The U.S. EPA has classified
atrazine, a related triazine, as "not likely to be carcinogenic to humans" based on a
comprehensive evaluation of available data.[8] Early studies showed an increase in mammary
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tumors in female Sprague-Dawley rats, but this was later determined to be due to a species-
specific mechanism involving endocrine disruption that is not considered relevant to humans.[8]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for Trietazine are not readily available.
Studies on simazine have indicated potential reproductive effects in male offspring of exposed
mothers, linked to the disruption of the relaxin signaling pathway.[12] Developmental toxicity
studies on other triazines have generally shown effects only at doses that also cause maternal
toxicity.[13]

. Key Findings for
Study Type Species L Reference
Related Triazines

] Decreased pup weight
Two-Generation

) Rat at maternally toxic [13]
Reproduction
doses
No teratogenic effects;
Developmental ) developmental delays
o Rat, Rabbit ) [14]
Toxicity at maternally toxic
doses
Neurotoxicity

Specific neurotoxicity studies for Trietazine were not found. Some triazine derivatives have
been investigated for neuroleptic actions, but this is not a typical toxicological endpoint for
herbicidal triazines.[15][16]

Mechanisms of Toxicity
Inhibition of Photosystem I

The primary mechanism of herbicidal action for Trietazine and other s-triazines is the inhibition
of photosynthesis. They bind to the D1 protein in Photosystem Il (PSII) of plant chloroplasts,
blocking the electron transport chain and leading to the production of reactive oxygen species
and subsequent cell death.[1][17]
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Caption: Inhibition of electron transport in Photosystem |l by Trietazine.

Endocrine Disruption via Relaxin Signaling Pathway

Recent studies have shown that some triazine herbicides, including simazine and atrazine, can
act as endocrine disruptors by interfering with the relaxin signaling pathway.[5] They
competitively inhibit the binding of relaxin to its receptor, RXFP1. This disruption can lead to
downstream effects on nitric oxide (NO) production and may be linked to reproductive and
developmental effects.[12]
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Caption: Interference of Trietazine with the Relaxin signaling pathway.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
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A detailed ADME profile for Trietazine is not available. However, for the class of chloro-s-
triazines, absorption after oral administration is generally rapid and extensive in rats.
Distribution occurs to various tissues, with no significant bioaccumulation. Metabolism is the
primary route of elimination, occurring mainly in the liver through N-dealkylation and
hydroxylation. Excretion of metabolites occurs via both urine and feces.[7]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for key
toxicological studies.

Acute Oral Toxicity (OECD 401 - modified)

o Test System: Wistar rats (nulliparous, non-pregnant females), typically 8-12 weeks old.
o Administration: A single oral gavage dose.

e Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality
occurs, a range of at least three dose levels is used.

e Procedure: Animals are fasted overnight before dosing. After administration, they are
observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. A gross
necropsy is performed on all animals at the end of the study.

e Endpoint: LD50 (the dose causing 50% mortality) is calculated.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

o Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
TA1537) and Escherichia coli (e.g., WP2 uvrA).

e Procedure: The test substance, with and without a metabolic activation system (S9 mix from
rat liver), is incubated with the bacterial strains. The number of revertant colonies (colonies
that have regained the ability to grow on a histidine-deficient medium) is counted.

o Dose Levels: At least five different concentrations of the test substance are used.
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Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the
number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or
human peripheral blood lymphocytes.

Procedure: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) with
and without metabolic activation, and for a longer period (e.g., 24 hours) without metabolic
activation. Cells are then harvested at an appropriate time to collect cells in metaphase.
Chromosomes are prepared and analyzed microscopically for structural aberrations.

Dose Levels: At least three concentrations are tested.

Endpoint: The frequency of cells with chromosomal aberrations.

Two-Generation Reproduction Toxicity Study (OECD
416)

Test System: Sprague-Dawley rats.

Procedure: The test substance is administered to male and female rats (P generation) for a
pre-mating period and throughout mating, gestation, and lactation. The offspring (F1
generation) are then selected and also administered the test substance through maturity,
mating, and production of the F2 generation.

Dose Levels: At least three dose levels and a control group.

Endpoints: Effects on mating, fertility, gestation, parturition, lactation, and offspring viability,
growth, and development are assessed. A No-Observed-Adverse-Effect Level (NOAEL) is
determined for parental, reproductive, and offspring toxicity.[18]
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Caption: Workflow of a two-generation reproductive toxicity study.
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Conclusion

The toxicological profile of Trietazine is not well-characterized with publicly available,
substance-specific data. Based on GHS classifications and data from related s-triazine
herbicides, Trietazine is expected to have moderate acute oral toxicity and low dermal toxicity.
The primary concerns for this class of compounds are their potential for endocrine disruption
and adverse effects on aquatic organisms. The mechanism of action involves the inhibition of
photosynthesis in plants and, in vertebrates, potential interference with the relaxin signaling
pathway. Further studies are needed to definitively characterize the chronic, genotoxic,
carcinogenic, and reproductive toxicity of Trietazine to allow for a comprehensive risk
assessment. Researchers and drug development professionals should exercise caution and
consider the potential for endocrine-disrupting effects when working with or evaluating
compounds containing the s-triazine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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